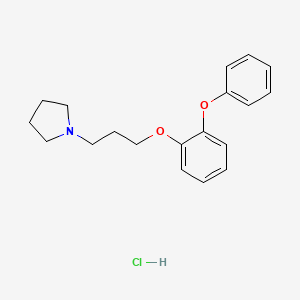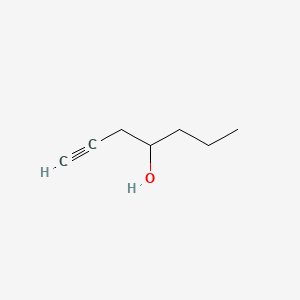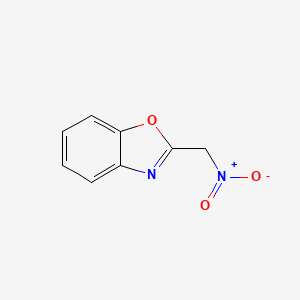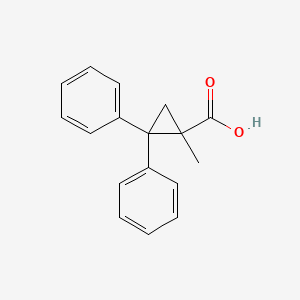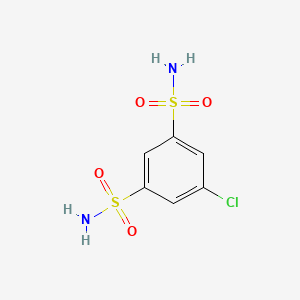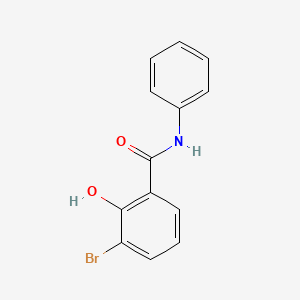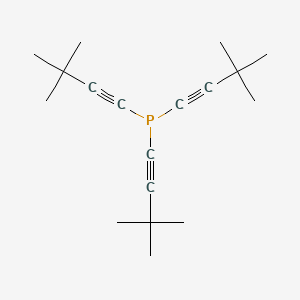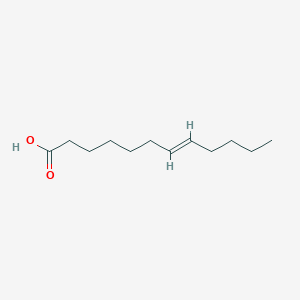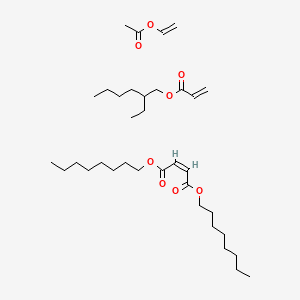
dioctyl (Z)-but-2-enedioate;ethenyl acetate;2-ethylhexyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl (Z)-but-2-enedioate; ethenyl acetate; 2-ethylhexyl prop-2-enoate is a complex chemical compound that combines three distinct chemical entities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioctyl (Z)-but-2-enedioate: This compound can be synthesized through the esterification of (Z)-but-2-enedioic acid with octanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to drive the reaction to completion.
Ethenyl acetate: Ethenyl acetate is commonly produced via the reaction of ethylene with acetic acid in the presence of a palladium catalyst
2-Ethylhexyl prop-2-enoate: This compound is synthesized through the esterification of prop-2-enoic acid with 2-ethylhexanol. The reaction is typically catalyzed by sulfuric acid and conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Dioctyl (Z)-but-2-enedioate: Industrial production involves large-scale esterification reactors where (Z)-but-2-enedioic acid and octanol are continuously fed, and the product is distilled to achieve high purity.
Ethenyl acetate: Industrially, ethenyl acetate is produced using the Wacker process in large reactors with continuous feed of ethylene and acetic acid, and the product is separated by distillation.
2-Ethylhexyl prop-2-enoate: This compound is produced in large esterification reactors where prop-2-enoic acid and 2-ethylhexanol are reacted, and the product is purified by distillation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Dioctyl (Z)-but-2-enedioate can undergo oxidation to form corresponding carboxylic acids.
Reduction: Ethenyl acetate can be reduced to form ethanol and acetic acid.
Substitution: 2-Ethylhexyl prop-2-enoate can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Polymer Synthesis: Dioctyl (Z)-but-2-enedioate is used as a plasticizer in the production of polymers.
Adhesives: Ethenyl acetate is a key component in the formulation of adhesives.
Biology
Biocompatible Materials: 2-Ethylhexyl prop-2-enoate is used in the synthesis of biocompatible materials for medical applications.
Medicine
Drug Delivery Systems: These compounds are used in the development of drug delivery systems due to their ability to form stable complexes with various drugs.
Industry
Coatings: Ethenyl acetate is used in the formulation of coatings for various industrial applications.
Lubricants: Dioctyl (Z)-but-2-enedioate is used as a lubricant additive.
Mecanismo De Acción
The mechanism of action of these compounds varies depending on their application. For example, in drug delivery systems, they form stable complexes with drugs, enhancing their solubility and bioavailability. In polymer synthesis, they act as plasticizers, increasing the flexibility and durability of the polymer.
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl phthalate: Similar to dioctyl (Z)-but-2-enedioate, used as a plasticizer.
Vinyl acetate: Similar to ethenyl acetate, used in adhesives and coatings.
2-Ethylhexyl acrylate: Similar to 2-ethylhexyl prop-2-enoate, used in the production of polymers.
Uniqueness
Dioctyl (Z)-but-2-enedioate: Unique due to its (Z)-configuration, which imparts specific properties to the compound.
Ethenyl acetate: Unique due to its ability to undergo polymerization reactions, forming polyvinyl acetate.
2-Ethylhexyl prop-2-enoate: Unique due to its branched structure, which imparts specific properties to the resulting polymers.
Propiedades
Número CAS |
25280-35-7 |
|---|---|
Fórmula molecular |
C35H62O8 |
Peso molecular |
610.9 g/mol |
Nombre IUPAC |
dioctyl (Z)-but-2-enedioate;ethenyl acetate;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C20H36O4.C11H20O2.C4H6O2/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2;1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-6-4(2)5/h15-16H,3-14,17-18H2,1-2H3;6,10H,3-5,7-9H2,1-2H3;3H,1H2,2H3/b16-15-;; |
Clave InChI |
INVWKZNACAGJRT-NDXGFPCWSA-N |
SMILES isomérico |
CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC.CCCCC(CC)COC(=O)C=C.CC(=O)OC=C |
SMILES canónico |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC.CCCCC(CC)COC(=O)C=C.CC(=O)OC=C |
Descripción física |
Liquid |
Números CAS relacionados |
25280-35-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


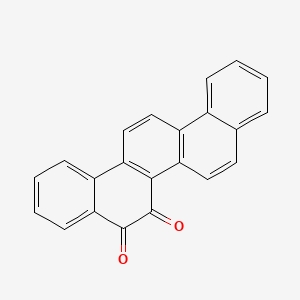
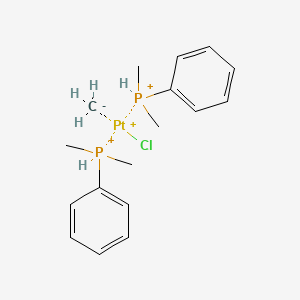
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
